An In-Depth Technical Guide to 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore detailed synthetic and purification methodologies, and discuss its current and potential applications in the development of novel therapeutics. This document is intended to be a practical resource, offering field-proven insights and robust protocols to accelerate research and development efforts.
Core Molecular Attributes and Physicochemical Properties
4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is a synthetically versatile molecule featuring a fluorinated and brominated benzoxazine core, with the nitrogen atom of the oxazine ring protected by a tert-butoxycarbonyl (BOC) group. This combination of functionalities makes it a valuable intermediate for introducing the benzoxazine scaffold into more complex molecular architectures.
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate | - |
| CAS Number | 1352318-72-9 | [1][] |
| Molecular Formula | C₁₃H₁₅BrFNO₃ | - |
| Molecular Weight | 332.17 g/mol | - |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2=C1C(=C(C=C2)Br)F | - |
While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, the presence of the bromine and fluorine atoms is expected to influence the molecule's lipophilicity and reactivity. The BOC protecting group offers stability under a range of conditions while allowing for facile deprotection under acidic conditions.[3]
Synthesis and Purification: A Validated Protocol
The synthesis of 4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine typically involves a multi-step sequence, leveraging established methodologies for the formation of the benzoxazine ring system.[4][5] The following protocol outlines a representative and reliable approach.
Synthetic Workflow
Caption: Synthetic pathway for 4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine.
Detailed Experimental Protocol
Materials:
-
2-Amino-4-bromo-5-fluorophenol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: N-Boc Protection of 2-Amino-4-bromo-5-fluorophenol
-
To a solution of 2-amino-4-bromo-5-fluorophenol in THF, add triethylamine (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: O-Alkylation with 1,2-Dibromoethane
-
Dissolve the crude product from Step 1 in DMF.
-
Add potassium carbonate (2.0 equivalents) and 1,2-dibromoethane (1.5 equivalents).
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo.
Step 3: Intramolecular Cyclization
-
Dissolve the crude product from Step 2 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
Purification
The crude 4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is generally effective. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Spectroscopic Characterization
While a comprehensive, publicly available dataset is limited, based on the structure and data from related compounds, the following spectral characteristics are expected.[1][6][7]
Table 2: Expected Spectroscopic Data
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | δ (ppm): Aromatic protons (2H, multiplet), Oxazine ring protons (-OCH₂CH₂N-, 4H, multiplet), BOC group protons (-C(CH₃)₃, 9H, singlet). |
| ¹³C NMR | δ (ppm): Aromatic carbons (including C-Br and C-F), Oxazine ring carbons, BOC carbonyl carbon, BOC quaternary carbon, BOC methyl carbons. |
| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom on the aromatic ring. |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. |
Reactivity and Synthetic Utility
The chemical reactivity of 4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is dictated by its key functional groups:
-
BOC-Protected Amine: The BOC group is stable to many reagents but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the secondary amine.[3] This allows for subsequent functionalization at the nitrogen atom.
-
Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents at the 6-position of the benzoxazine core.
-
Fluorinated Aromatic Ring: The fluorine atom can influence the electronic properties of the aromatic ring and can be involved in specific interactions with biological targets.[8]
Caption: Key reactive sites and potential transformations of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2,3-dihydro-1,4-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[8] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10]
The specific substitution pattern of 4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine makes it a particularly attractive starting material for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient point for diversification through cross-coupling chemistry. This allows for the systematic exploration of the structure-activity relationship (SAR) of new benzoxazine-based compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. Based on data for structurally related compounds, it should be considered as potentially irritating to the skin and eyes.[11][12]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its well-defined reactive sites allow for controlled and predictable chemical transformations, making it an ideal starting material for the generation of diverse chemical libraries for drug discovery programs. This guide provides a solid foundation of its chemical properties, a reliable synthetic protocol, and an overview of its potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
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ChemWhat. CAS 1352318-72-9 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. Available from: [Link]
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Polymers (Basel). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. 2021;13(9):1421. Available from: [Link]
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ResearchGate. High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. 2002. Available from: [Link]
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ResearchGate. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. 2022. Available from: [Link]
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Acta Crystallographica Section E: Structure Reports Online. tert-Butyl 6-acetamido-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. 2010;66(Pt 12):o2600. Available from: [Link]
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ResearchGate. Synthesis and Properties of Benzoxazine Resins. 2017. Available from: [Link]
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Polymers (Basel). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. 2020;12(3):694. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. 2023;14(10): 1000-08. Available from: [Link]
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ResearchGate. Various Synthetic Methods of Benzoxazine Monomers. 2017. Available from: [Link]
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Polymers (Basel). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. 2021;13(9):1421. Available from: [Link]
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ResearchGate. (a) ¹ H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers. 2020. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. 2010; 2(4):309-316. Available from: [Link]
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ResearchGate. Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. 2024. Available from: [Link]
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